N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine
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Overview
Description
N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a 2,5-dimethylphenyl group and a methylsulfonyl group attached to the nitrogen atom of the glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylaniline and glycine.
Formation of Intermediate: The 2,5-dimethylaniline is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to form N-(2,5-dimethylphenyl)-N-(methylsulfonyl)amine.
Coupling Reaction: The intermediate is then coupled with glycine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides, such as lithium aluminum hydride, are commonly employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,5-dimethylphenyl and methylsulfonyl groups enhances its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
- N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycine
- N-(2,5-dimethylphenyl)-N-(ethylsulfonyl)glycine
- N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alanine
Comparison:
- N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycine: Similar structure but with a different substitution pattern on the phenyl ring, which may affect its reactivity and binding properties.
- N-(2,5-dimethylphenyl)-N-(ethylsulfonyl)glycine: The ethylsulfonyl group may confer different steric and electronic effects compared to the methylsulfonyl group.
- N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alanine: The presence of an alanine moiety instead of glycine may influence the compound’s biological activity and solubility.
N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine stands out due to its specific substitution pattern and the presence of the glycine moiety, which can impact its overall properties and applications.
Properties
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8-4-5-9(2)10(6-8)12(7-11(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEZTHAKRNQYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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